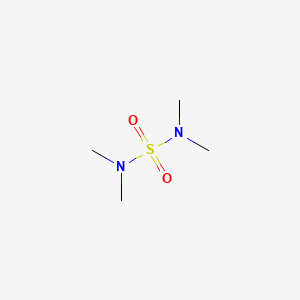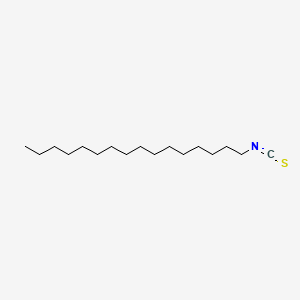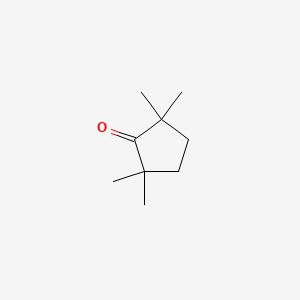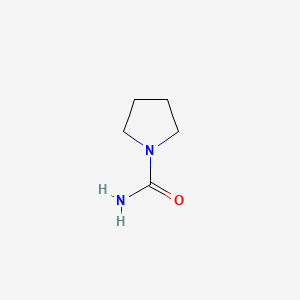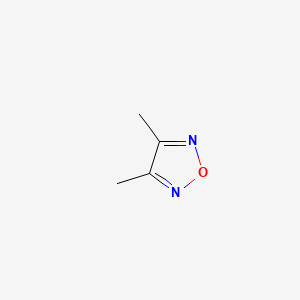
Ethyl p-(p-pentyloxybenzylidene)aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl p-(p-pentyloxybenzylidene)aminobenzoate, also known as EPPAB, is an organic compound that belongs to the category of Schiff Bases. It has a molecular formula of C21H25NO3 and a molecular weight of 339.4281 .
Synthesis Analysis
The synthesis of similar compounds, such as benzocaine (ethyl p-aminobenzoate), involves the reduction and esterification of p-nitrobenzoic acid . Two different approaches can be used: starting from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or starting with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of Ethyl p-(p-pentyloxybenzylidene)aminobenzoate can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is ZQZICUICLNBRNL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Occurrence and Environmental Fate
Ethyl p-(p-pentyloxybenzylidene)aminobenzoate, as a chemical compound, shares properties and behavior similar to parabens and other benzoate esters. While specific studies on ethyl p-(p-pentyloxybenzylidene)aminobenzoate are not directly available, insights can be drawn from the general research on parabens, which are esters of para-hydroxybenzoic acid. These compounds are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their utility, parabens have been identified as emerging contaminants, with studies from the last decade revealing their omnipresence in aquatic environments, including surface waters and sediments. This ubiquitous distribution is attributed to the consumption of paraben-based products and their continuous introduction into the environment. Notably, parabens, including ethyl paraben, can undergo reactions with free chlorine, leading to the formation of chlorinated by-products, which have been detected in various water bodies but not in drinking water. These chlorinated derivatives are more stable and persistent, necessitating further research to understand their toxicity (Haman et al., 2015).
Analytical Methods for Determining Antioxidant Activity
The study and analysis of antioxidants, including compounds similar to ethyl p-(p-pentyloxybenzylidene)aminobenzoate, are crucial in various scientific fields. The review by Munteanu and Apetrei (2021) presents critical information on the most important tests used to determine the antioxidant activity of such compounds. These methods are instrumental in assessing the kinetics or reaching equilibrium states based on spectrophotometry. The review highlights both the advantages and limitations of different assays, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, among others. These assays have been successfully applied in analyzing the antioxidant capacity of complex samples, underscoring the significance of combining chemical methods with electrochemical (bio)sensors for comprehensive evaluation (Munteanu & Apetrei, 2021).
Implications for Human Health
Despite the potential utility of compounds like ethyl p-(p-pentyloxybenzylidene)aminobenzoate in various applications, the health implications of related substances, such as parabens, have been extensively reviewed. Soni et al. (2002) conducted a comprehensive evaluation of methyl paraben, noting its widespread use and rapid metabolism in humans without evidence of accumulation. Although generally considered non-toxic, the potential for parabens to act as weak endocrine disrupters has raised concerns about their long-term effects on human health, especially considering their ability to penetrate skin intact and be absorbed systemically. This highlights the need for detailed evaluation and risk assessments specific to the cosmetic use of such compounds, particularly in relation to breast cancer and reproductive health (Soni et al., 2002).
Propriétés
IUPAC Name |
ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZICUICLNBRNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |
CAS RN |
37168-42-6 |
Source


|
| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)

